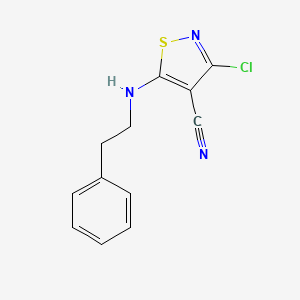
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile (CIP), also known as 4-Isothiazolecarbonitrile, is a novel compound used in various scientific research applications. CIP has been widely studied due to its unique properties, including its ability to act as a potent agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of a variety of physiological processes. CIP is also known for its ability to act as a competitive inhibitor of the enzyme glutathione-S-transferase (GST). In addition, CIP has been studied for its potential use as an antidepressant, antipsychotic, and anti-inflammatory agent.
Scientific Research Applications
Reaction Mechanisms and Derivative Synthesis
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile, as part of isothiazole derivatives, plays a significant role in various organic synthesis reactions. Kalogirou and Koutentis (2014) explored the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines, leading to the formation of 3-amino-substituted derivatives. This study highlights the versatility of isothiazole derivatives in synthesizing amino-substituted products, with specific conditions leading to the cleavage or retention of the isothiazole ring depending on the nucleophilicity of the dialkylamine used (Kalogirou & Koutentis, 2014).
Structural and Optical Properties
The investigation into the structural and optical properties of isothiazole derivatives, including those similar to 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile, reveals their potential in the development of novel electronic and optical materials. Ali et al. (2022) conducted a study on 1,4-Bis(p-tolylamino)-6,7-dichloroanthraquinone derivatives, showcasing the importance of electron-donating groups in lowering the optical band gap and enhancing the absorption in the UV–VIS region. These properties suggest the applicability of such derivatives in solar cell technology and optoelectronic applications (Ali et al., 2022).
properties
IUPAC Name |
3-chloro-5-(2-phenylethylamino)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-11-10(8-14)12(17-16-11)15-7-6-9-4-2-1-3-5-9/h1-5,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLGJEONPMUAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)

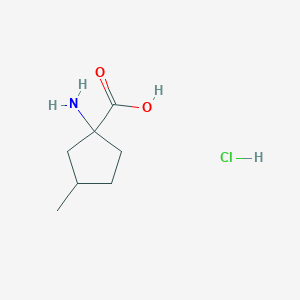
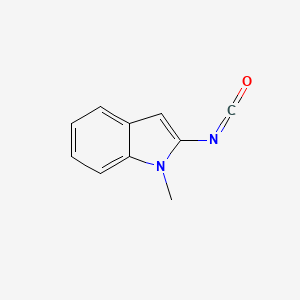
![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)

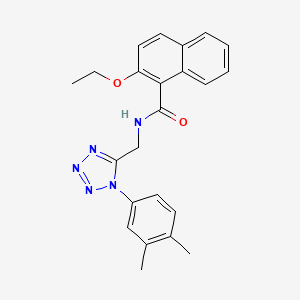
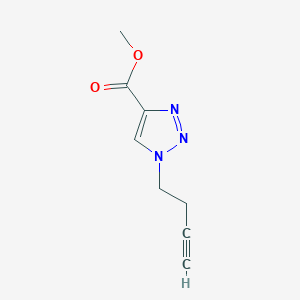
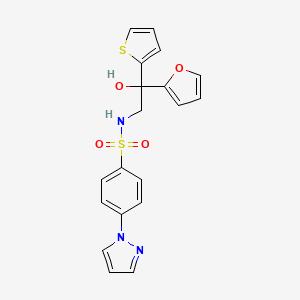
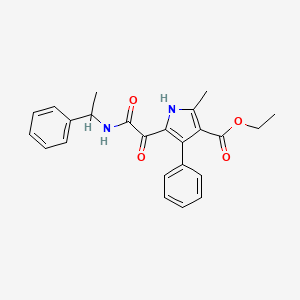

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
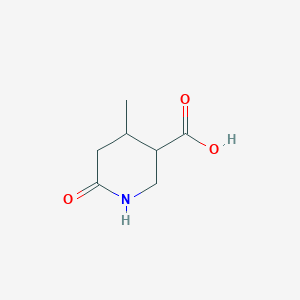
![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)